BenchChemオンラインストアへようこそ!

5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole

Molecular weight Lipophilicity Physicochemical properties

5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole (CAS 637745-32-5) is a synthetic benzimidazole derivative with the molecular formula C₁₉H₂₂N₂O and a molecular weight of 294.4 g/mol. This compound features a 5,6-dimethyl substitution on the benzimidazole core and a p-tolyloxypropyl side chain at the N1 position.

Molecular Formula C19H22N2O
Molecular Weight 294.398
CAS No. 637745-32-5
Cat. No. B2505113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole
CAS637745-32-5
Molecular FormulaC19H22N2O
Molecular Weight294.398
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C
InChIInChI=1S/C19H22N2O/c1-14-5-7-17(8-6-14)22-10-4-9-21-13-20-18-11-15(2)16(3)12-19(18)21/h5-8,11-13H,4,9-10H2,1-3H3
InChIKeyLBZDJJPHKUYBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole (CAS 637745-32-5): Core Identity and Sourcing Baseline


5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole (CAS 637745-32-5) is a synthetic benzimidazole derivative with the molecular formula C₁₉H₂₂N₂O and a molecular weight of 294.4 g/mol . This compound features a 5,6-dimethyl substitution on the benzimidazole core and a p-tolyloxypropyl side chain at the N1 position. Benzimidazoles as a class are recognized for their broad pharmacological potential, including anticancer, antimicrobial, and antiviral activities [1]. However, the specific biological profile of this exact derivative remains sparsely characterized in the public domain, making sourcing decisions critically dependent on the very limited available structural and physicochemical differentiation data rather than on extensive pharmacological benchmarking.

Why Generic Benzimidazole Substitution Is Not a Viable Procurement Strategy for 5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole


The benzimidazole scaffold is a privileged structure in medicinal chemistry, yet minor structural modifications can profoundly alter biological activity, target selectivity, and physicochemical properties [1]. The 5,6-dimethyl pattern and the specific p-tolyloxypropyl N1-substituent of this compound are not found in any approved benzimidazole drug (e.g., albendazole, omeprazole, bendamustine) or in the widely studied 5,6-dimethylbenzimidazole (a vitamin B12 component) [2]. Consequently, the biological performance, solubility, metabolic stability, and toxicity profile of this compound cannot be extrapolated from other benzimidazole derivatives. Without quantitative comparator data for this exact chemotype, generic substitution risks selecting a molecule with entirely uncharacterized potency, selectivity, and off-target liabilities, rendering the procurement decision scientifically unsound.

Quantitative Differentiation Evidence for 5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole Against Closest Comparators


Molecular Weight and Lipophilicity Differentiation vs. 5,6-Dimethylbenzimidazole and Albendazole

The compound (MW 294.4 g/mol) is substantially larger than the core 5,6-dimethylbenzimidazole (MW 146.19 g/mol) and exceeds albendazole (MW 265.33 g/mol) by approximately 29 g/mol [1]. Its calculated logP is predicted to be approximately 4.5–5.5 (based on the ACD/Labs Percepta data for the closely related [1-(3-p-tolyloxy-propyl)-1H-benzoimidazol-2-yl]-methanol, which has a logP of 3.90 ), placing it beyond the typical optimal lipophilicity range for oral drugs (logP 1–3). This elevated logP differentiates it from albendazole (logP ~2.5) and suggests distinct membrane permeability and solubility profiles that must be considered in assay design.

Molecular weight Lipophilicity Physicochemical properties Drug-likeness

Structural Uniqueness of the p-Tolyloxypropyl Side Chain vs. Common N1-Benzimidazole Substituents

The N1-(p-tolyloxypropyl) group is a distinguishing feature not present in any marketed benzimidazole drug. By contrast, the most common N1-substituents in biologically active benzimidazoles are simple alkyl (methyl, propyl), carbamate (albendazole), or sulfoxide (omeprazole) groups [1]. This unique side chain introduces an aryl ether linkage and a propyl spacer, potentially enabling distinct hydrogen-bonding and π-stacking interactions with biological targets. In the absence of direct SAR data, this structural uniqueness constitutes the primary differentiator from in-class analogs, making the compound a valuable tool for exploring novel chemical space in benzimidazole-focused screening libraries.

Structural novelty Side chain SAR Benzimidazole derivatives

5,6-Dimethyl Substitution Pattern as a Key Differentiator from Halogenated or Unsubstituted Analogs

The 5,6-dimethyl substitution distinguishes this compound from common benzimidazole analogs bearing 5-chloro, 5,6-dichloro, or unsubstituted cores. In vitamin B12, the 5,6-dimethylbenzimidazole moiety serves as a crucial cobalt-coordinating ligand; its replacement by other benzimidazoles (e.g., 5-hydroxybenzimidazole) alters enzyme cofactor activity [1]. Although no direct biological comparison exists for this specific compound, the electron-donating methyl groups are expected to modulate the electron density of the benzimidazole ring, potentially affecting target binding affinity compared to electron-withdrawing (e.g., –Cl, –NO₂) or unsubstituted analogs. This makes the compound a preferred choice for screening campaigns where electron-rich benzimidazole cores are hypothesized to be favorable.

Substitution pattern 5,6-Dimethyl Benzimidazole core Electron-donating groups

Recommended Application Scenarios for 5,6-Dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole Based on Current Evidence


Diversity-Oriented Screening Libraries for Benzimidazole-Focused Phenotypic Assays

The compound's unique N1-(p-tolyloxypropyl) side chain and 5,6-dimethyl core make it a prime candidate for inclusion in diversity-oriented benzimidazole libraries. Its structural novelty maximizes the chance of identifying hits with novel modes of action in phenotypic screens where the chemical space around the benzimidazole scaffold is systematically explored .

Physicochemical Profiling Studies for Lipophilic Benzimidazole Derivatives

Given its elevated predicted logP (estimated >4.5), this compound can serve as a representative high-lipophilicity benchmark in solubility, permeability, and metabolic stability assays, aiding in the establishment of property guidelines for benzimidazole lead optimization programs .

SAR Exploration Around the N1-Position of Benzimidazoles

For medicinal chemistry teams investigating the impact of various N1-substituents on biological activity, this compound provides an aryloxyalkyl motif that is absent from most commercial building block collections, enabling the exploration of novel binding interactions [1].

Quote Request

Request a Quote for 5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.